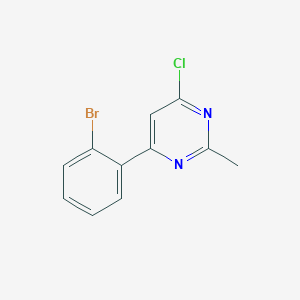

4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-(2-bromophenyl)-6-chloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2/c1-7-14-10(6-11(13)15-7)8-4-2-3-5-9(8)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJNUACENNOMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds. For instance, a series of pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity

In a study evaluating multiple pyrimidine derivatives, compounds were tested against human lung adenocarcinoma (A549), colorectal cancer (SW-480), and breast cancer (MCF-7) cell lines. The compound 6n, which shares structural similarities with this compound, exhibited significant cytotoxicity with IC50 values of 5.9 µM, 2.3 µM, and 5.65 µM for A549, SW-480, and MCF-7 respectively, outperforming Cisplatin in selectivity and potency (Table 1) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6n | A549 | 5.9 |

| 6n | SW-480 | 2.3 |

| 6n | MCF-7 | 5.65 |

| Cisplatin | A549 | 15.37 |

| Cisplatin | SW-480 | 16.1 |

| Cisplatin | MCF-7 | 3.2 |

The presence of electron-withdrawing groups in the para position significantly enhanced the cytotoxic effects compared to meta substitutions .

The mechanism by which these compounds induce cell death has been investigated through apoptosis assays. The Annexin V-Propidium Iodide (PI) double staining technique revealed that compound 6n induced apoptosis in a dose-dependent manner, with late apoptotic rates reaching up to 65% at higher concentrations .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the substituents on the pyrimidine ring play a crucial role in determining biological activity. The presence of halogens such as bromine and chlorine has been associated with increased potency against cancer cell lines. The bulky substitutions on the phenyl ring also appear to enhance inhibitory activity .

Additional Biological Activities

Apart from anticancer properties, similar pyrimidine derivatives have shown promise in other therapeutic areas:

- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains.

- Antimalarial Activity : Research into pyrimidine hybrids has shown potent activity against Plasmodium falciparum, suggesting broader applications in infectious disease treatment .

- Trypanocidal Activity : Compounds within this class have been evaluated for their ability to inhibit Trypanosoma brucei growth, indicating potential for treating human African trypanosomiasis .

Case Studies

A notable case study involved a derivative closely related to this compound that was tested for its selectivity and efficacy against various cancer cell lines compared to standard chemotherapeutic agents. The study found that certain modifications led to enhanced selectivity towards cancerous cells over normal cells, reinforcing the importance of structural modifications in drug design .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 4-(2-bromophenyl)-6-chloro-2-methylpyrimidine exhibits potent antimicrobial activity. A notable study demonstrated its efficacy against resistant strains of Staphylococcus aureus, suggesting potential as a therapeutic agent for antibiotic-resistant infections. The compound's mechanism of action likely involves inhibition of specific enzymes critical for bacterial growth and survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies involving various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer), revealed that treatment with this compound led to significant reductions in cell viability. The proposed mechanism includes modulation of apoptosis pathways and potential DNA intercalation, disrupting replication processes.

Materials Science

This compound serves as a precursor in the synthesis of advanced materials. Its unique structural properties enable the development of new polymers and nanomaterials with tailored electronic and optical characteristics. Research into its application in materials science highlights the versatility of pyrimidine derivatives in creating functional materials for sensors and electronic devices.

Biological Studies

The compound is utilized in biological research to explore its interactions with macromolecules such as proteins and nucleic acids. Its ability to bind selectively to certain biological targets makes it a valuable tool in understanding various biochemical pathways.

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the effectiveness against resistant bacterial strains.

- Findings : Significant inhibition of Staphylococcus aureus growth was observed, indicating potential therapeutic applications against resistant infections.

-

Cancer Cell Line Study

- Objective : To assess anticancer properties.

- Findings : Treatment resulted in reduced viability in MCF7 cells, suggesting its potential as an anticancer drug candidate.

-

Biological Mechanism Investigation

- Objective : To understand interaction mechanisms with biological macromolecules.

- Findings : The compound was shown to modulate enzyme activity related to nucleotide synthesis, crucial for cell proliferation.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4-(3-Bromophenyl)-2-chloro-6-phenylpyrimidine (CAS 1960410-79-0) This compound features a 3-bromophenyl group at position 4, a chlorine at position 2, and a phenyl group at position 6. Predicted properties include a density of 1.473 g/cm³ and a molecular weight of 345.62 g/mol .

2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine (CAS 1485604-94-1)

Substitutions at positions 4 (4-bromophenyl), 5 (fluoro), and 6 (methyl) introduce additional electronegativity from fluorine. The molecular weight is 301.54 g/mol, lower than the target compound due to the absence of a larger substituent at position 6. The fluorine atom may enhance metabolic stability in biological systems .

Impact of Alkyl vs. Halogen Substituents

- This highlights how alkyl chains can modulate solubility and bioavailability .

4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

A pyrrolidinyl group at position 6 introduces a nitrogen-containing heterocycle, enhancing hydrogen-bonding capacity. This contrasts with the target compound’s chloro group, which prioritizes electronic effects over hydrogen bonding .

Data Tables

Table 1: Structural and Physical Properties

Preparation Methods

Synthesis from 6-Chloropyrimidine Precursors

A common approach starts with 6-chloropyrimidine-2,4-dione derivatives as key intermediates. For example, 6-chlorouracil or its methylated analogues are reacted with suitable nucleophiles to introduce the 2-bromophenyl substituent at the 4-position.

- Procedure : The 6-chloropyrimidine-2,4-dione is reacted with 2-bromobenzyl derivatives or 2-bromophenyl amidines under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF). The reaction is typically conducted under nitrogen atmosphere at elevated temperatures (around 80°C) for 24 hours.

- Purification : The crude product is extracted with ethyl acetate, washed, dried, and purified by silica gel column chromatography using hexane-ethyl acetate or petroleum ether-ethyl acetate mixtures as eluents.

- Yields : Reported yields for analogous pyrimidine derivatives range from 55% to 70%, with white solid products confirmed by NMR and HRMS analysis.

Halogenated Pyrimidine Intermediate Synthesis via POCl3-Mediated Cyclization

Another route involves the synthesis of halogenated pyrimidine intermediates such as 5-(4-bromophenyl)-4,6-dichloropyrimidine , which can be further functionalized.

- Starting Material : Methyl 2-(4-bromophenyl) acetate is used as a precursor.

- Key Step : The precursor is treated with phosphoryl chloride (POCl3) under reflux for 8 hours to effect cyclization and chlorination, yielding the dichloropyrimidine intermediate.

- Work-up : POCl3 is removed under reduced pressure, and the residue is neutralized with potassium carbonate to pH 9–10. The product precipitates as a white solid.

- Yield and Characterization : The yield is high (~86.5%), with melting point 101–102°C and confirmed by MS and ^1H NMR spectra.

This intermediate can be selectively methylated at the 2-position and further reacted to introduce the 2-bromophenyl group at the 4-position.

Methylation and Substitution Steps

- Methylation : The 2-position methylation is typically carried out using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

- Substitution : The 4-position substitution with 2-bromophenyl groups can be achieved by nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), depending on the nature of the starting materials.

Industrial and Optimized Processes

Patents describe improved processes involving:

- Reaction of 6-chloropyrimidine-2,4-dione compounds with 2-(bromomethyl)benzonitrile in the presence of bases and suitable solvents to form intermediates.

- Subsequent methylation and amination steps to achieve the target compound or its derivatives.

- Use of controlled reaction conditions, including temperature, solvent choice, and stoichiometry, to maximize yield and purity.

Comparative Data Table of Key Preparation Steps

Research Findings and Characterization

- Spectroscopic Analysis : Proton NMR (^1H NMR) confirms the presence of aromatic protons and methyl groups with characteristic chemical shifts. High-resolution mass spectrometry (HRMS) validates molecular weights consistent with the target compound.

- Purity and Physical Properties : Melting points around 100–110°C are typical for halogenated pyrimidine derivatives. Purification by silica gel chromatography ensures removal of side products.

- Reaction Optimization : Studies indicate that solvent choice (e.g., DMF, tert-butanol), base equivalence, and reaction time critically influence yield and selectivity.

Q & A

Basic: What are the standard synthetic routes for preparing 4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine?

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A common approach starts with halogenated aryl precursors (e.g., 2-bromophenylboronic acid) reacting with a pyrimidine core (e.g., 4,6-dichloro-2-methylpyrimidine) under Suzuki-Miyaura coupling conditions. Key steps include:

- Step 1: Formation of the pyrimidine core via cyclization of β-diketones or thiourea derivatives.

- Step 2: Introduction of the bromophenyl group via palladium-catalyzed cross-coupling .

- Step 3: Chlorination at the 6-position using POCl₃ or SOCl₂ under reflux .

Reaction optimization often involves temperature control (80–120°C), inert atmospheres, and purification via column chromatography.

Basic: How is the purity and structural integrity of this compound validated in academic research?

Validation relies on a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and integration ratios (e.g., methyl group at δ ~2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Verifies molecular weight (e.g., C₁₁H₉BrClN₂: calc. 298.96 g/mol) .

- X-ray Crystallography: Resolves bond lengths and angles (e.g., Br-C bond length ~1.89 Å; pyrimidine ring planarity) .

- HPLC: Ensures >95% purity using C18 columns and acetonitrile/water gradients .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Safety measures align with halogenated aromatic compound guidelines:

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr gas during reactions) .

- Waste Disposal: Segregate halogenated waste for professional treatment to prevent environmental contamination .

- Emergency Procedures: Neutralize spills with sodium bicarbonate and adsorbents .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Optimization strategies include:

- Catalyst Screening: Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki coupling efficiency .

- Solvent Effects: Compare DMF (polar aprotic) vs. toluene (non-polar) for reaction rates .

- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 12 hr conventional) .

- Additives: Employ phase-transfer catalysts (e.g., TBAB) to enhance halogen exchange reactions .

Documented yield improvements range from 45% (standard conditions) to 78% (optimized) .

Advanced: What methodologies are used to assess its biological activity in medicinal chemistry studies?

Biological evaluation typically involves:

- In Vitro Assays:

- Antimicrobial Activity: Broth microdilution (MIC against S. aureus or E. coli) .

- Kinase Inhibition: Fluorescence polarization assays targeting EGFR or VEGFR2 .

- In Silico Modeling: Docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins .

- SAR Analysis: Compare with analogs (e.g., 4-chloro-6-fluorophenyl derivatives) to identify critical substituents .

Advanced: How should researchers address contradictory data in published studies (e.g., conflicting bioactivity results)?

Contradictions may arise from variations in assay conditions or impurities. Mitigation strategies include:

- Reproducibility Checks: Replicate experiments using identical protocols (e.g., cell lines, incubation times) .

- Impurity Profiling: Use LC-MS to identify byproducts (e.g., dehalogenated derivatives) that may skew results .

- Meta-Analysis: Compare datasets across studies (e.g., IC₅₀ values for kinase inhibition) to identify outliers .

For example, discrepancies in antimicrobial activity (MIC 8 µg/mL vs. 32 µg/mL) may stem from differences in bacterial strains or culture media .

Advanced: What strategies are employed to enhance the compound’s stability under storage conditions?

Stability optimization focuses on:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.